TLR7 agonist 10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TLR7 アゴニスト 10: は、自然免疫応答に関与するタンパク質である Toll 様受容体 7 (TLR7) を活性化する低分子です。TLR7 は、樹状細胞、マクロファージ、B 細胞などの免疫細胞で主に発現しています。 TLR7 アゴニスト 10 などのアゴニストによる TLR7 の活性化は、サイトカインやケモカインの産生を誘導し、免疫応答の増強につながります .

準備方法

合成経路と反応条件: : TLR7 アゴニスト 10 の合成には、トリアゾール結合イミダゾキノリンの使用が含まれます反応条件には、多くの場合、無水メタノールとナトリウムメトキシドの使用が含まれ、反応混合物を 65°C で 1 時間加熱します .

工業的製造方法: : TLR7 アゴニスト 10 の工業的製造方法は、広く文書化されていません。 類似化合物の合成には、多くの場合、自動反応器を使用した大規模な化学合成と、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: : TLR7 アゴニスト 10 は、置換反応とクリックケミストリーなど、さまざまな化学反応を起こします。 この化合物は、特定の条件下で酸化および還元反応にも参加できます .

一般的な試薬と条件: : TLR7 アゴニスト 10 の合成に使用される一般的な試薬には、ナトリウムメトキシド、無水メタノール、1-アジド-4-クロロベンゼンが含まれます。 反応条件は、通常、反応混合物を中程度の温度 (例:65°C) に加熱し、不必要な副反応を防ぐために不活性雰囲気を使用することを伴います .

主要な生成物: : これらの反応から生成される主要な生成物は、トリアゾール結合イミダゾキノリンであり、強力な TLR7 アゴニスト活性を示します。 これらの生成物は、さまざまな分光法を使用して、構造と純度を確認します .

科学研究への応用

化学: : 化学において、TLR7 アゴニスト 10 は、TLR7 の活性化とその下流のシグナル伝達経路を研究するためのツールとして使用されます。 免疫応答に関与する分子メカニズムの理解に役立ちます .

生物学: : 生物学研究において、TLR7 アゴニスト 10 は、TLR7 の免疫細胞活性化とサイトカイン産生における役割を調査するために使用されます。 TLR7 と他の免疫受容体間の相互作用を研究するためにも使用されます .

医学: 先天性免疫系を活性化することで、慢性ウイルス感染症や癌の治療における治療の可能性も探求されています .

産業: : 製薬業界では、TLR7 アゴニスト 10 は、新しい免疫療法薬の開発に使用されています。 基底細胞癌や日光角化症などの皮膚疾患の局所治療の製剤にも使用されています .

科学的研究の応用

Chemistry: : In chemistry, TLR7 agonist 10 is used as a tool to study the activation of TLR7 and its downstream signaling pathways. It helps in understanding the molecular mechanisms involved in immune responses .

Biology: : In biological research, this compound is used to investigate the role of TLR7 in immune cell activation and cytokine production. It is also used to study the interactions between TLR7 and other immune receptors .

Medicine: It is also being explored for its therapeutic potential in treating chronic viral infections and cancer by activating the innate immune system .

Industry: : In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. It is also used in the formulation of topical treatments for skin conditions such as basal cell carcinoma and actinic keratosis .

作用機序

TLR7 アゴニスト 10 は、免疫細胞のエンドソームに位置する TLR7 に結合することで効果を発揮します。結合すると、TLR7 は構造変化を起こし、MyD88 アダプタータンパク質を含むシグナル伝達カスケードをトリガーします。 これにより、核因子-κB (NF-κB) とインターフェロン調節因子 (IRF) が活性化され、炎症性サイトカインと I 型インターフェロンが産生されます .

類似化合物との比較

類似化合物: : TLR7 アゴニスト 10 に類似する化合物には、イミキモド、レシキモド、ガルジキモド、CL097 などがあります。 これらの化合物も TLR7 を活性化し、類似の免疫調節特性を示します .

独自性: : TLR7 アゴニスト 10 は、TLR7 に対する結合親和性と選択性を高める特定の構造改変が独特です。 これらの改変により、他の TLR7 アゴニストと比較して、免疫応答がより強力に活性化されます .

結論

TLR7 アゴニスト 10 は、科学研究と治療応用において大きな可能性を秘めた有望な化合物です。TLR7 を活性化して免疫応答を強化する能力は、免疫学の研究と、新しい免疫療法薬の開発において、貴重なツールとなっています。

特性

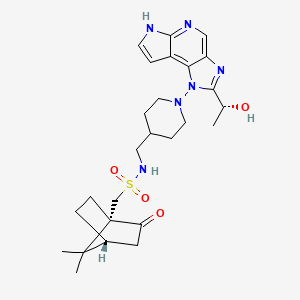

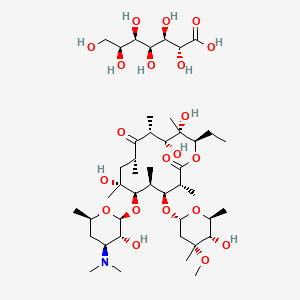

分子式 |

C14H19N5O6 |

|---|---|

分子量 |

353.33 g/mol |

IUPAC名 |

2-amino-7-[(E)-but-2-enyl]-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |

InChI |

InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8?,9+,12-/m1/s1 |

InChIキー |

LJURNVUSXGMFOJ-DZSBAJOASA-N |

異性体SMILES |

C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |

正規SMILES |

CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)

![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)